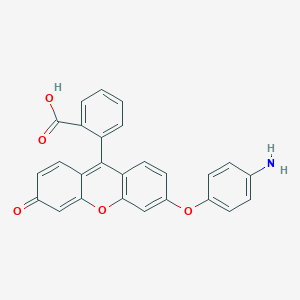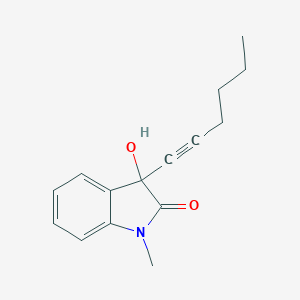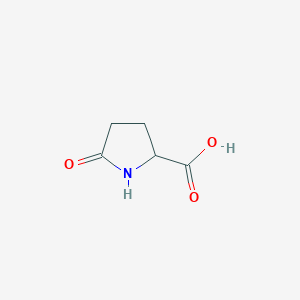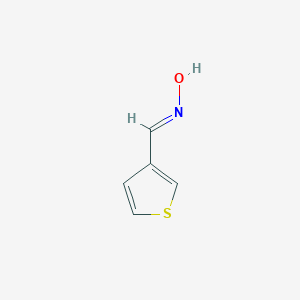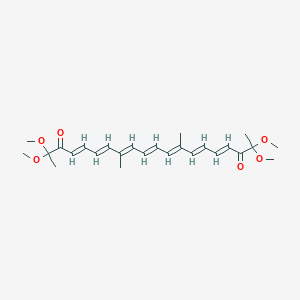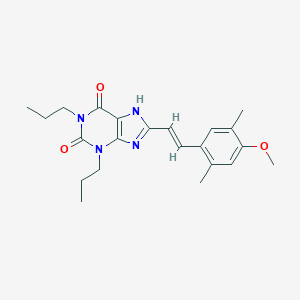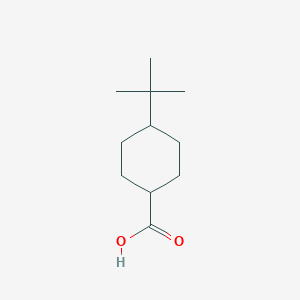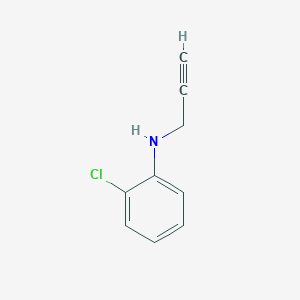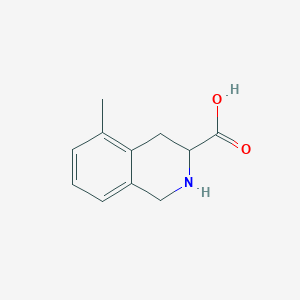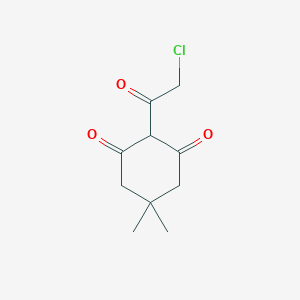
1,3-Cyclohexanedione, 2-(chloroacetyl)-5,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Cyclohexanedione, 2-(chloroacetyl)-5,5-dimethyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as CCAD and is used in various fields of research, including biochemistry, pharmacology, and organic chemistry.
Mechanism Of Action
The mechanism of action of CCAD is not fully understood, but it is believed to act as an electrophilic reagent that can react with various nucleophiles. CCAD has been shown to react with various amino acids, including cysteine and histidine, forming adducts that can be used to identify and quantify these amino acids in various biological samples.
Biochemical And Physiological Effects
CCAD has been shown to have various biochemical and physiological effects. CCAD has been shown to induce oxidative stress in cells, leading to the generation of reactive oxygen species (ROS). CCAD has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and xanthine oxidase. These effects of CCAD have been studied extensively in various research studies and have provided valuable insights into the biochemical and physiological effects of this compound.
Advantages And Limitations For Lab Experiments
One of the significant advantages of using CCAD in lab experiments is its high reactivity, which allows for the synthesis of various biologically active molecules. CCAD is also relatively easy to synthesize, making it a cost-effective reagent for various research studies. However, CCAD has some limitations, including its potential toxicity and the need for appropriate safety measures when handling this compound.
Future Directions
There are several future directions for the research on CCAD. One potential direction is to study the effects of CCAD on various biological systems, including cells and tissues. Another potential direction is to explore the potential therapeutic applications of CCAD in various diseases, including cancer and viral infections. Additionally, further research is needed to understand the mechanism of action of CCAD fully and its potential applications in various fields of research.
Conclusion:
In conclusion, CCAD is a chemical compound that has gained significant attention in scientific research due to its unique properties. CCAD has been extensively studied for its various applications in biochemistry, pharmacology, and organic chemistry. CCAD has been shown to have various biochemical and physiological effects, and its high reactivity makes it a valuable reagent for various research studies. Further research is needed to explore the potential therapeutic applications of CCAD and to understand its mechanism of action fully.
Synthesis Methods
The synthesis of CCAD involves the reaction of 2-chloroacetyl-5,5-dimethyl-1,3-cyclohexanedione with sodium hydroxide in a solvent such as ethanol. The reaction yields CCAD as a white crystalline solid with a melting point of 105-107°C. This method of synthesis has been widely used in various research studies and has proven to be effective in producing high-quality CCAD.
Scientific Research Applications
CCAD has been extensively studied for its various applications in scientific research. One of the most significant applications of CCAD is in the field of biochemistry. CCAD has been used as a precursor for the synthesis of various biologically active molecules, including quinones, flavonoids, and anthraquinones. CCAD has also been used as a reagent for the synthesis of various pharmaceuticals, including antitumor agents and antiviral drugs.
properties
CAS RN |
155372-77-3 |
|---|---|
Product Name |
1,3-Cyclohexanedione, 2-(chloroacetyl)-5,5-dimethyl- |
Molecular Formula |
C10H13ClO3 |
Molecular Weight |
216.66 g/mol |
IUPAC Name |
2-(2-chloroacetyl)-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C10H13ClO3/c1-10(2)3-6(12)9(7(13)4-10)8(14)5-11/h9H,3-5H2,1-2H3 |
InChI Key |
VJGNFWMQYJVRLY-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C(C(=O)C1)C(=O)CCl)C |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)C(=O)CCl)C |
synonyms |
1,3-Cyclohexanedione, 2-(chloroacetyl)-5,5-dimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



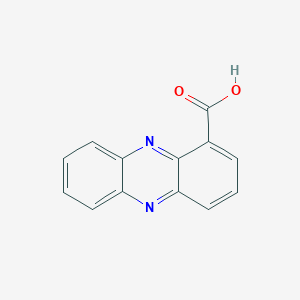
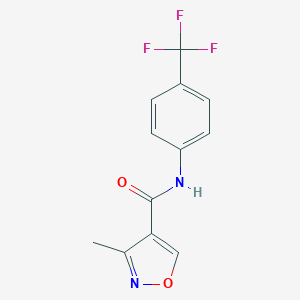
![cis-Octahydropyrrolo[3,4-b]pyridine](/img/structure/B122999.png)
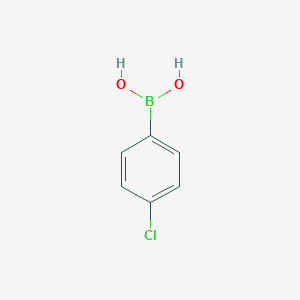
![Potassium;4-[(4-acetyloxy-3-methoxycarbonylphenyl)diazenyl]benzenesulfonate](/img/structure/B123003.png)
